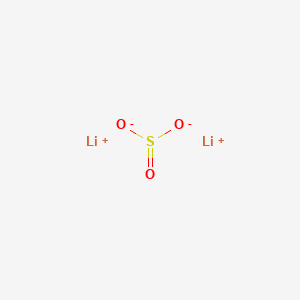
Barium hydroxyapatite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium hydroxyapatite is a synthetic material that has a similar composition to natural bone mineral. It is composed of calcium, phosphorus, oxygen, and barium ions. The material has been studied for use in various biomedical applications, including bone tissue engineering, drug delivery, and imaging.
Wirkmechanismus
The mechanism of action of barium hydroxyapatite is not fully understood. However, it is believed that the material promotes osteoblast proliferation and differentiation through the release of calcium and phosphate ions. Additionally, the material has been shown to have a high surface area, which can facilitate drug loading and release.
Biochemical and Physiological Effects
This compound has been shown to have minimal cytotoxicity and is biocompatible with cells. Additionally, the material has been shown to promote osteoblast proliferation and differentiation, which are important for bone regeneration. However, the material can also induce an inflammatory response in some cases, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
Barium hydroxyapatite has several advantages for use in lab experiments. It is a synthetic material, which allows for precise control over its composition and properties. Additionally, it is biocompatible and can be easily synthesized using simple methods. However, the material can be difficult to handle due to its small particle size and high surface area. Additionally, the material can induce an inflammatory response in some cases, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of barium hydroxyapatite. One potential direction is the development of new synthesis methods that can produce larger quantities of the material with improved properties. Additionally, the material could be studied for its use in other biomedical applications, such as wound healing and dental applications. Finally, the material could be studied in combination with other materials, such as polymers and metals, to create novel composite materials with improved properties.
In conclusion, this compound is a synthetic material that has been extensively studied for its potential use in various biomedical applications. The material has been shown to promote osteoblast proliferation and differentiation, which are important for bone regeneration. Additionally, the material has been studied for its use in drug delivery and imaging. While the material has several advantages for use in lab experiments, it can also induce an inflammatory response in some cases, which may limit its use in certain applications. There are several future directions for the study of this compound, including the development of new synthesis methods and the study of the material in combination with other materials.
Synthesemethoden
Barium hydroxyapatite can be synthesized using various methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most common method is precipitation, which involves mixing calcium and phosphate sources with a barium salt in an aqueous solution. The resulting precipitate is then washed and dried to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Barium hydroxyapatite has been extensively studied for its potential use in bone tissue engineering. It has been shown to promote osteoblast proliferation and differentiation, which are important for bone regeneration. Additionally, the material has been studied for its use in drug delivery, where it can be used to encapsulate drugs and release them in a controlled manner. This compound has also been studied for its use in imaging, where it can be used as a contrast agent for X-ray and MRI imaging.
Eigenschaften
| 12356-34-2 | |
Molekularformel |
Ba5O13P3- |
Molekulargewicht |
987.5 g/mol |
IUPAC-Name |
barium(2+);oxygen(2-);triphosphate |
InChI |
InChI=1S/5Ba.3H3O4P.O/c;;;;;3*1-5(2,3)4;/h;;;;;3*(H3,1,2,3,4);/q5*+2;;;;-2/p-9 |
InChI-Schlüssel |
AUBPJDFDQCZOLV-UHFFFAOYSA-E |
SMILES |
[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |
Kanonische SMILES |
[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |
Synonyme |
arium hydroxyapatite barium hydroxylapatite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)



![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)

![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)







